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molecular formula C17H23F3N2O2 B8163986 Tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperidine-1-carboxylate

Tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperidine-1-carboxylate

Cat. No. B8163986
M. Wt: 344.37 g/mol
InChI Key: HAWPFMOFMJCTHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09359338B2

Procedure details

Stir the mixture of tert-butyl 4-(4-nitro-2-(trifluoromethyl)phenyl)-5,6-dihydropyridine-1(2H)-carboxylate (289 mg, 0.776 mmol), methanol (50 mL) and Pd/C (10%, 25 mg) under hydrogen atmosphere for 30 hrs. Remove H2, filter the mixture and concentrate the filtrate under reduced pressure. Purify the residue with flash chromatography (silica gel, PE:EtOAc=5:1) to afford the desired product (151 mg, 84%).
Name
tert-butyl 4-(4-nitro-2-(trifluoromethyl)phenyl)-5,6-dihydropyridine-1(2H)-carboxylate
Quantity
289 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
84%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2[CH2:15][CH2:14][N:13]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:12][CH:11]=2)=[C:6]([C:23]([F:26])([F:25])[F:24])[CH:5]=1)([O-])=O>[Pd].CO>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([CH:10]2[CH2:11][CH2:12][N:13]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:14][CH2:15]2)=[C:6]([C:23]([F:26])([F:24])[F:25])[CH:5]=1

Inputs

Step One
Name
tert-butyl 4-(4-nitro-2-(trifluoromethyl)phenyl)-5,6-dihydropyridine-1(2H)-carboxylate
Quantity
289 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=C(C=C1)C1=CCN(CC1)C(=O)OC(C)(C)C)C(F)(F)F
Name
Quantity
25 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Remove H2, filter the mixture
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the filtrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purify the residue with flash chromatography (silica gel, PE:EtOAc=5:1)

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C=C1)C1CCN(CC1)C(=O)OC(C)(C)C)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 151 mg
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 56.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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